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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

magnetic patterning of CrPt3 thin films using ion irradiation. This technique offers a powerful

method for creating high-density, planar magnetic nanostructures without altering the surface

topography, which is crucial for applications such as bit-patterned media in next-generation

data storage.

Principle of Ion Irradiation Patterning of CrPt3
The magnetic patterning of CrPt3 films relies on a localized, ion-induced phase transition. The

as-prepared CrPt3 film exists in a chemically ordered L12 phase, which exhibits ferrimagnetism

and strong perpendicular magnetic anisotropy.[1][2] Upon irradiation with ions, the crystal

structure is locally transformed into a chemically disordered A1 phase, which is paramagnetic.

[1][2] This allows for the creation of magnetically active regions (unirradiated L12 phase) within

a non-magnetic matrix (irradiated A1 phase), effectively patterning the magnetic landscape of

the film without physical etching.

The key advantages of this method include:

Planar Surface: Unlike conventional etching techniques, ion irradiation does not alter the

surface topography, resulting in a smooth and planar surface.[1][2]
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High Resolution: The process allows for the fabrication of magnetic nanostructures with

dimensions down to the sub-100 nm scale.[2][3]

Magnetic Isolation: The irradiated, paramagnetic regions effectively isolate the magnetic bits,

reducing exchange coupling between adjacent nanodots.[1][3]

Experimental Protocols
This section details the key experimental procedures for patterning CrPt3 films using ion

irradiation.

CrPt3 Film Deposition and Ordering
A common method to obtain the desired L12 ordered CrPt3 phase is through the post-

annealing of Cr/Pt multilayers.

Protocol:

Substrate Preparation: Begin with a thermally oxidized silicon substrate (e.g., with a 500 nm

SiO2 layer).

Multilayer Deposition:

Use a magnetron sputtering system to deposit alternating layers of Cr and Pt.

A typical multilayer stack consists of [Cr (0.4 nm)/Pt (1.5–1.7 nm)]10.[1]

Capping layers, such as a thin SiO2 layer (e.g., 2 nm), can be deposited to protect the

film.[2]

Annealing for Ordering:

Transfer the deposited multilayer film to a vacuum furnace.

Anneal the sample at 850 °C for 15 minutes in a high vacuum environment (< 3 x 10-4 Pa)

to induce the phase transformation to the L12 ordered CrPt3.[1]

Lithographic Masking for Patterning
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An etch mask is required to define the areas that will be protected from ion irradiation. Electron

beam lithography is a common technique for creating high-resolution patterns.

Protocol:

Resist Coating: Spin-coat a layer of positive-tone electron beam resist (e.g., ZEP520A, 50

nm thickness) onto the surface of the annealed CrPt3 film.[1]

Electron Beam Exposure: Use an electron beam lithography system to write the desired

pattern into the resist. The exposed areas will be removed in the subsequent development

step.

Development: Develop the resist by immersing the sample in a suitable developer solvent

(e.g., Xylene for ZEP520A) to remove the exposed regions, revealing the underlying CrPt3

film.[1]

Ion Irradiation
The patterned sample is then subjected to ion irradiation to render the exposed regions

paramagnetic.

Protocol:

Ion Source: Utilize a broad-beam ion source. Common choices of ions include Kr+ and Ar+.

[1][2]

Irradiation Parameters:

Ion Energy: A typical acceleration voltage is 30 keV for Kr+ ions.[1]

Ion Dose: A dose of approximately 2 x 10^14 ions/cm^2 is sufficient to completely

suppress the magnetization in the exposed CrPt3 regions.[1][4]

Irradiation Process: Mount the sample in the ion irradiation chamber and expose the entire

surface to a uniform ion beam. The resist mask will protect the underlying CrPt3 from the ion

beam.
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Mask Removal and Final Pattern
The final step is to remove the remaining resist to reveal the magnetically patterned CrPt3 film.

Protocol:

Resist Stripping: Use an oxygen plasma in a reactive ion etching (RIE) system to remove the

remaining resist mask.[1]

Characterization: The resulting planar, magnetically patterned CrPt3 film can then be

characterized using techniques such as Magnetic Force Microscopy (MFM) to visualize the

magnetic domains and Vibrating Sample Magnetometry (VSM) or an Alternating Gradient

Magnetometer (AGM) to measure the macroscopic magnetic properties.

Quantitative Data
The following tables summarize the key quantitative data from the literature on the ion

irradiation of CrPt3 films.

Table 1: Ion Irradiation Parameters and Their Effects

Ion Type
Ion Energy
(keV)

Ion Dose
(ions/cm²)

Effect on
CrPt3

Reference

Kr+ 30 2 x 10^14

Complete

suppression of

magnetization

[1][4]

Ar+ 14 1 x 10^14

Complete

suppression of

magnetization

[2][3]

Kr+ 30 1 x 10^14

Significant

reduction in

magnetization

and coercivity

[4]

Table 2: Magnetic Properties of As-Prepared and Irradiated CrPt3 Films
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Property
As-Prepared (L12
Phase)

Irradiated (A1
Phase)

Reference

Magnetic Order Ferrimagnetic Paramagnetic [1][2]

Perpendicular

Anisotropy (Ku)
~5 x 10^6 erg/cc ~0 [1][4]

Coercivity (Hc) ~5.5 kOe ~0 [1]

Saturation

Magnetization (Ms)

Decreases with ion

dose
~0 [4]

Table 3: Properties of Patterned CrPt3 Nanodots

Nanodot Size (nm)
Average Switching
Field (Hsf) (kOe)

Switching Field
Distribution (ΔHsf)
(kOe)

Reference

220 6.5 6.8 [1]

150 8.5 3.6 [1]

65 9.2 2.8 [1]

90 x 90
Clear magnetic

contrast
Not specified [2][3]

Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for creating magnetically patterned

CrPt3 films using ion irradiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Patterning CrPt3
Films via Ion Irradiation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15483342#ion-irradiation-for-patterning-crpt3-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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